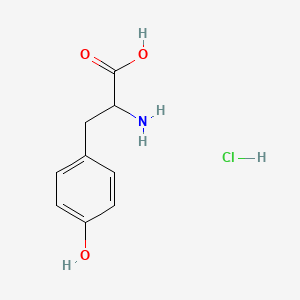
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride typically involves the reaction of 4-hydroxyphenylacetaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include:
Temperature: Reflux conditions
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce tyrosine, which is then chemically converted to its hydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Converts the phenolic hydroxyl group to a quinone structure
Reduction: Reduces the quinone back to the phenolic form
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Quinone derivatives
Reduction: Restored phenolic compounds
Substitution: Various substituted tyrosine derivatives
Applications De Recherche Scientifique
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride involves its conversion to L-DOPA, which is then decarboxylated to produce dopamine. Dopamine acts on dopamine receptors in the brain, influencing mood, motivation, and motor control . The compound also participates in the synthesis of other neurotransmitters like norepinephrine and epinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The natural form of tyrosine, used in protein synthesis
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease
Phenylalanine: Another amino acid that is a precursor to tyrosine
Uniqueness
2-Amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free amino acid form . This makes it particularly useful in pharmaceutical formulations and research applications .
Propriétés
Formule moléculaire |
C9H12ClNO3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H |
Clé InChI |
JJWFIVDAMOFNPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


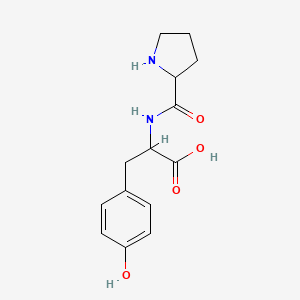
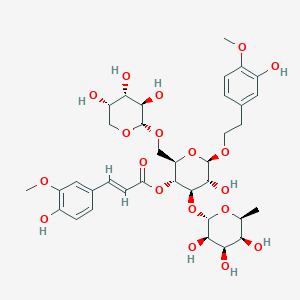
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

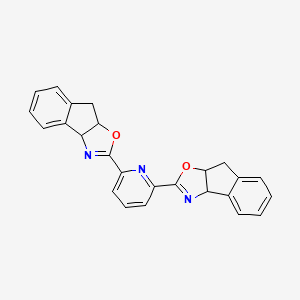
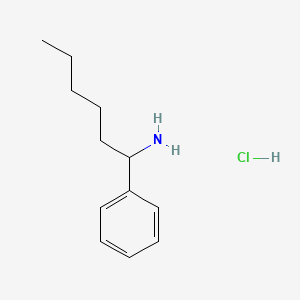
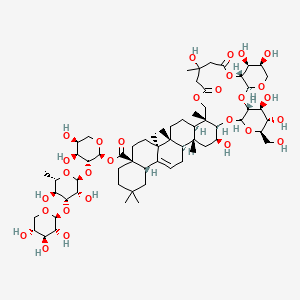
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)

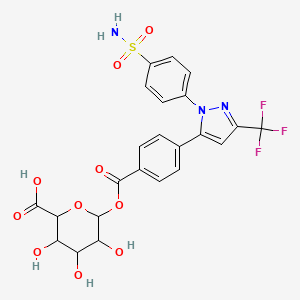
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
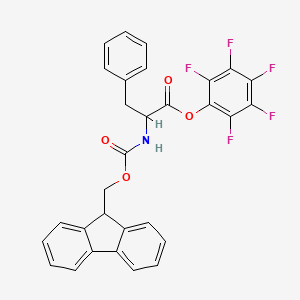
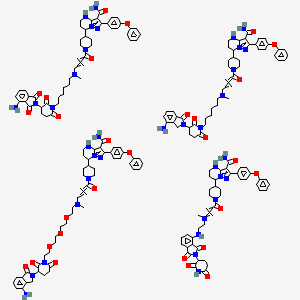
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
